Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
Description
Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core fused with a benzo[f] ring. Its structure includes two methyl ester groups at positions 1 and 2 and a 4-methylbenzoyl substituent at position 2. This compound belongs to a broader class of pyrrolo[1,2-a]quinoline derivatives, which are studied for their diverse biological activities, including anticancer and antimycobacterial properties .
The synthesis of such derivatives typically involves cycloaddition reactions or catalytic methods using boron trifluoride diethyl etherate, as reported in early studies on pyrrolo[1,2-a]quinoline frameworks .
Properties
CAS No. |
618069-77-5 |
|---|---|
Molecular Formula |
C28H21NO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
dimethyl 3-(4-methylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H21NO5/c1-16-8-10-18(11-9-16)26(30)25-24(28(32)34-3)23(27(31)33-2)22-15-13-20-19-7-5-4-6-17(19)12-14-21(20)29(22)25/h4-15H,1-3H3 |
InChI Key |
YNYCWECITGBEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrroloquinoline moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The key structural variations among analogs lie in the substituents at position 3 and the ester groups. Below is a comparative analysis:
Key Observations :
- The 4-methylbenzoyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability .
- Melting Points : Bulkier substituents (e.g., propionyl in 7b) correlate with higher melting points due to increased van der Waals interactions .
Biological Activity
Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound belonging to the class of pyrroloquinolines. Its unique molecular structure, characterized by a fused ring system that includes pyrrole and quinoline moieties along with two carboxylate groups and a methylbenzoyl substituent, suggests significant potential for various biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure enhances its solubility and may influence its biological activity. The presence of dimethyl ester groups is particularly noteworthy as they can affect the pharmacokinetic properties of the compound. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| Melting Point | 169.2 - 170.8 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential for anticancer applications.
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds to highlight their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | Fluorine substitution | Antitubercular activity |
| Dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | Cyanide group | Anticancer properties |
| Dimethyl 5-methyl-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate | Nitro group | Cytotoxicity against cancer cells |
Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Studies suggest that it may interact with various biomolecules, influencing pathways involved in cell proliferation and apoptosis.
Case Studies
Recent studies have explored the effects of similar compounds on specific cancer cell lines:
- Study on Anticancer Activity : A study investigated the cytotoxic effects of pyrroloquinoline derivatives on human breast cancer cells (MCF-7). Results indicated that certain derivatives significantly inhibited cell growth through apoptosis induction.
- Antimicrobial Study : Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial effects, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
